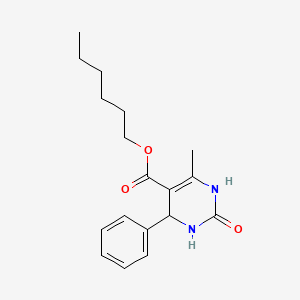![molecular formula C31H30N2O B11697449 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11697449.png)
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-甲基-2,3-二苯基-1H-吲哚-1-基)-3-[(4-甲基苯基)氨基]丙-2-醇是一种复杂的结构独特的有机化合物,包含吲哚核心,苯基基团和氨基醇部分。
准备方法
合成路线和反应条件
1-(5-甲基-2,3-二苯基-1H-吲哚-1-基)-3-[(4-甲基苯基)氨基]丙-2-醇的合成通常涉及多步有机反应。一种常见的方法是从吲哚核心开始,通过傅克烷基化引入苯基基团。氨基醇部分可以通过还原胺化或亲核取代反应引入。反应条件通常需要使用催化剂,例如路易斯酸,以及二氯甲烷或甲苯等溶剂。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化合成平台可以提高生产过程的效率和产量。此外,还采用重结晶和色谱等纯化技术来获得所需纯度的化合物。
化学反应分析
反应类型
1-(5-甲基-2,3-二苯基-1H-吲哚-1-基)-3-[(4-甲基苯基)氨基]丙-2-醇可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,形成相应的酮或羧酸。
还原: 使用硼氢化钠或氢化锂铝等试剂的还原反应可以将酮或醛还原回醇。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在三乙胺等碱存在下的卤代烷或酰氯。
主要产物
氧化: 形成酮或羧酸。
还原: 形成醇。
取代: 形成取代的氨基衍生物。
科学研究应用
1-(5-甲基-2,3-二苯基-1H-吲哚-1-基)-3-[(4-甲基苯基)氨基]丙-2-醇在科学研究中有几个应用:
化学: 用作有机合成中的构建单元,用于开发新的化合物。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 由于其独特的结构和官能团,被探索为潜在的治疗剂。
工业: 用于开发先进材料和聚合物。
作用机制
1-(5-甲基-2,3-二苯基-1H-吲哚-1-基)-3-[(4-甲基苯基)氨基]丙-2-醇的作用机制涉及其与特定分子靶标的相互作用。吲哚核心可以与各种酶和受体相互作用,调节它们的活性。氨基醇部分可以与生物分子形成氢键,影响其功能。确切的途径和靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
1-(2,3-二苯基-1H-吲哚-1-基)-3-[(4-甲基苯基)氨基]丙-2-醇: 在吲哚核心上缺少甲基。
1-(5-甲基-2,3-二苯基-1H-吲哚-1-基)-3-[(4-氯苯基)氨基]丙-2-醇: 在苯环上包含氯取代基而不是甲基。
独特性
1-(5-甲基-2,3-二苯基-1H-吲哚-1-基)-3-[(4-甲基苯基)氨基]丙-2-醇的独特性在于吲哚核心上同时存在甲基和苯基,以及氨基醇部分的特定排列。这种独特的结构有助于其独特的化学和生物特性,使其成为各种应用的宝贵化合物。
属性
分子式 |
C31H30N2O |
|---|---|
分子量 |
446.6 g/mol |
IUPAC 名称 |
1-(4-methylanilino)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C31H30N2O/c1-22-13-16-26(17-14-22)32-20-27(34)21-33-29-18-15-23(2)19-28(29)30(24-9-5-3-6-10-24)31(33)25-11-7-4-8-12-25/h3-19,27,32,34H,20-21H2,1-2H3 |
InChI 键 |
QCVMWQPDOJNKIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)C)C(=C2C4=CC=CC=C4)C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11697366.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B11697370.png)
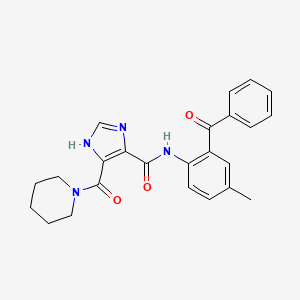
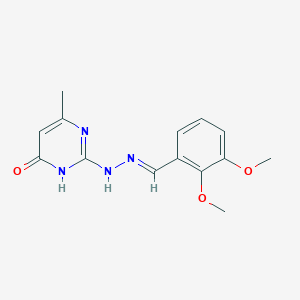

![1,3-dimethyl-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697398.png)
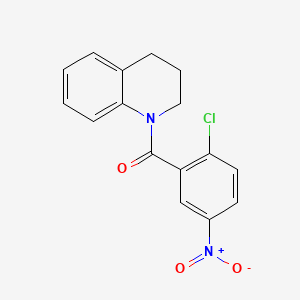

![17-(2-Methoxy-4-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11697422.png)
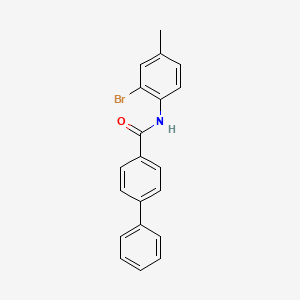

![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697425.png)
![2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide](/img/structure/B11697435.png)
